4-tert-Butoxybenzoic Acid physical and chemical properties
4-tert-Butoxybenzoic Acid physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butoxybenzoic Acid and the related 4-tert-Butylbenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-butoxybenzoic acid and the closely related, more commonly referenced compound, 4-tert-butylbenzoic acid. This document is structured to provide readily accessible quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to support advanced research and development activities.
Compound Identification and Physicochemical Properties
It is crucial to distinguish between two similarly named compounds: 4-tert-butylbenzoic acid and 4-tert-butoxybenzoic acid. The former has a tert-butyl group directly attached to the benzene ring, while the latter has a tert-butoxy group.
4-tert-Butylbenzoic Acid (PTBBA) is a substituted benzoic acid primarily used as a modifier for alkyd resins and a polymerization regulator for polyesters.[1][2] It is produced by the oxidation of para-tert-butyltoluene with air.[2]
4-tert-Butoxybenzoic Acid is a benzoic acid derivative where the aromatic ring is substituted with a tert-butoxy group.
The physical and chemical properties of both compounds are summarized in the tables below for clear comparison.
Table 1: Physical and Chemical Properties
| Property | 4-tert-Butylbenzoic Acid | 4-tert-Butoxybenzoic Acid |
| CAS Number | 98-73-7[2][3][4][5] | 13205-47-5[6][7] |
| Molecular Formula | C₁₁H₁₄O₂[3][4][5][8][9] | C₁₁H₁₄O₃[6][10] |
| Molecular Weight | 178.23 g/mol [3][5][11] | 194.22 g/mol [6] |
| Appearance | Colorless needle-like crystals or crystalline powder[8] | White solid |
| Melting Point | 162-169 °C[1][2][3][4][5][8][11][12] | 100-102 °C[13] |
| Boiling Point | 280-283.3 °C[4][8][14] | - |
| Density | 0.6 - 1.045 g/cm³[8][11][12][14] | - |
| Solubility | Insoluble in water; very soluble in alcohol and benzene[3][5][8] | Slightly soluble in Chloroform |
| pKa | 3.54 - 3.9[5][11][12][15] | - |
| Vapor Pressure | <0.01 hPa (at 20 °C)[8][11][12][14] | - |
| Flash Point | 158-180 °C[3][5][8][14] | - |
| Refractive Index | ~1.5201 (estimate)[8][14][15] | - |
Spectral Data
Spectroscopic data is essential for the identification and characterization of these compounds.
Table 2: Spectral Properties of 4-tert-Butylbenzoic Acid
| Spectral Data | Values and Conditions |
| ¹H NMR | Spectrum available; recorded on a BRUKER AC-300 in Polysol with TMS as reference at 297K.[16] |
| ¹³C NMR | Spectrum available; recorded in Chloroform-d with TMS as reference on a Varian CFT-20.[17][18] |
| IR Spectra | IR: 1129 (Coblentz Society Spectral Collection); FTIR technique: KBr pellet.[3] |
| Mass Spectrometry | GC-MS data available.[3] |
| UV Spectra | Maximum Absorption (in Alcohol with 0.01 N HCl): 237.5 nm (log ε = 4.21).[3][5] |
Experimental Protocols: Synthesis
Synthesis of 4-tert-Butylbenzoic Acid by Oxidation of p-tert-Butyltoluene
A common industrial method for synthesizing 4-tert-butylbenzoic acid is through the liquid-phase air oxidation of p-tert-butyltoluene.[1]
-
Materials: p-tert-butyltoluene, Cobalt Acetate (catalyst), oxygen-containing gas (e.g., air).[19]
-
Procedure:
-
Charge a suitable reactor with p-tert-butyltoluene and cobalt acetate. The amount of cobalt acetate is typically 0.1-1.0% of the weight of p-tert-butyltoluene.[19]
-
Introduce an oxygen-containing gas into the reactor.[19]
-
Initiate the reaction by heating to a temperature between 150 and 155 °C for approximately 0.5 to 1 hour.[19]
-
Continue the oxidation reaction at a temperature between 135 and 145 °C for over 5 hours to yield the crude product.[19]
-
Cool the crude product to induce crystallization.[19]
-
The crystallized product is then subjected to centrifugation and washing with p-tert-butyltoluene.[19]
-
For further purification, the crude product is dissolved in hot toluene, filtered to remove impurities, washed with water, and then recrystallized by cooling.[19]
-
The final product is obtained after centrifugation, washing with toluene, and drying.[19]
-
Synthesis of 4-tert-Butoxybenzoic Acid
A described laboratory synthesis of 4-tert-butoxybenzoic acid involves the selective hydrolysis of di-tert-butyl terephthalate.[13]
-
Materials: Di-tert-butyl terephthalate, tert-butanol, 1N Potassium Hydroxide (KOH) solution, ethyl acetate, dilute hydrochloric acid, anhydrous magnesium sulfate.[13]
-
Procedure:
-
Suspend di-tert-butyl terephthalate (0.022 mol) in 30 mL of tert-butanol.[13]
-
Slowly add 22 mL of 1N KOH solution (0.022 mol).[13]
-
Heat the reaction mixture to 60°C and maintain this temperature for 7-8 hours.[13]
-
After the reaction is complete, cool the mixture and dilute it with water.[13]
-
Extract the aqueous phase three times with ethyl acetate to remove unreacted starting material.[13]
-
Acidify the remaining aqueous phase with dilute hydrochloric acid.[13]
-
Extract the product from the acidified aqueous phase with ethyl acetate.[13]
-
Combine all ethyl acetate extracts, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.[13]
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 4-(tert-butoxycarbonyl)benzoic acid as a white solid.[13]
-
Mandatory Visualizations
Caption: Synthesis workflow for 4-tert-Butylbenzoic Acid.
Caption: Synthesis workflow for 4-tert-Butoxybenzoic Acid.
Reactivity and Applications
The chemical behavior of these molecules is primarily dictated by the carboxylic acid group and the tert-butyl or tert-butoxy substituent.
-
Carboxylic Acid Group: This functional group is acidic and readily undergoes reactions such as esterification and salt formation.[20] The formation of metal salts is particularly relevant for its use as a PVC heat stabilizer.[20][21]
-
tert-Butyl Group: In 4-tert-butylbenzoic acid, the bulky, electron-donating tert-butyl group influences the molecule's solubility in organic solvents and its steric properties.[20] This characteristic is leveraged when it is used as a modifier in alkyd resins to improve gloss and weather resistance.[20]
-
Applications of 4-tert-Butylbenzoic Acid:
-
Cosmetics: A derivative is used to manufacture Avobenzone, a common UV A blocker found in sunscreens.[5][21]
-
PVC Stabilizers: Metal salts of the acid are used as heat stabilizers for PVC.[5][21]
-
Other Uses: It also finds application in lubricants, paints, coatings, and as a corrosion inhibitor in cooling fluids.[1][5][21]
References
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- 4. chemsynthesis.com [chemsynthesis.com]
- 5. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 4-(TERT-BUTOXY)BENZOIC ACID | 13205-47-5 [chemicalbook.com]
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- 11. 4-tert-Butylbenzoic acid CAS 98-73-7 | 820238 [merckmillipore.com]
- 12. 4-tert-Butylbenzoic acid for synthesis 98-73-7 [sigmaaldrich.com]
- 13. 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 4-tert-Butylbenzoic acid CAS#: 1077-58-3 [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
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- 21. What Is The Role Of 4-tert-butylbenzoic Acid? - Vinati Organics [vinatiorganics.com]
